methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate
Description
Methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a pyrrolo[3,4-d]pyrimidine derivative featuring a benzoate ester at the para position and a phenethyl substituent at the 6-position of the heterocyclic core. Key physicochemical data include:
- Molecular Formula: C₂₃H₂₅N₃O₃
- Molecular Weight: 391.47 g/mol (calculated)
- Elemental Analysis:
- Mass Spectrometry: m/z 392 (MH⁺) .
The compound’s structure includes a partially saturated pyrrolo[3,4-d]pyrimidine core, which distinguishes it from fully aromatic analogs.
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-29-21(27)16-9-7-15(8-10-16)19-18-17(23-22(28)24-19)13-25(20(18)26)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAQKDUSKSDDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,4-d]pyrimidine core. The presence of the benzoate moiety enhances its lipophilicity and may influence its biological interactions.
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, certain derivatives have shown moderate cytotoxicity against ovarian cancer cell lines while maintaining limited toxicity toward non-cancerous cells .
- A specific study demonstrated that compounds with modifications at the 4-position of the pyrrolo ring exhibited enhanced activity against cancer cells, suggesting that structural variations can significantly impact efficacy .
- Cholinesterase Inhibition :
- Antiviral Properties :
Table 1: Summary of Biological Activities
Case Studies
Case Study 1 : A recent study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their anticancer properties. The most active compound demonstrated an EC50 value of less than 10 µM against specific cancer cell lines. This highlights the potential for further development into therapeutic agents for cancer treatment.
Case Study 2 : Another investigation focused on the cholinesterase inhibition properties of this compound. It was found to exhibit selective inhibition profiles that could be beneficial in treating cognitive disorders associated with cholinergic dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
a) Methyl 4-[(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)
- Core Structure: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle) vs. pyrrolo[3,4-d]pyrimidine (nitrogen-dense core).
- Substituents: 5-Phenylthio and 6-methyl groups on the thienopyrimidine core. Para-substituted benzoate ester (shared feature).
- Molecular Formula : C₂₀H₁₆N₂O₃S
- Molecular Weight : 376.42 g/mol (LC-MS: m/z 377.0 [M+H]⁺) .
- Melting Point : 147–148°C .
- 1H NMR (DMSO-d₆) :
b) 4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Core Structure : Partially saturated pyrrolo[3,4-d]pyrimidine (shared with the target compound).
- Substituents :
- 2-Methoxyphenyl at position 3.
- 4-Methylbenzyl and methyl groups at positions 6 and 1/3, respectively.
- Key Features : Absence of a benzoate ester; presence of a methoxyphenyl group enhances electronic diversity .
Physicochemical and Spectral Comparison
Q & A
Q. What are the common synthetic routes for methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Stepwise cyclization : Formation of the pyrrolo[3,4-d]pyrimidine core via condensation of substituted amines with carbonyl derivatives under reflux conditions .
- Functionalization : Introduction of the phenethyl and benzoate groups using alkylation or coupling reactions, often requiring anhydrous solvents like THF and Grignard reagents .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate intermediates and final products .
Characterization : - NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and substituent positions .
- LC-MS for molecular weight validation and purity assessment .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Essential for verifying bond connectivity and stereochemistry. For example, aromatic protons in the benzoate moiety appear as doublets (δ 7.8–8.5 ppm), while pyrrolo-pyrimidine protons resonate at δ 3.2–4.0 ppm .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
- Melting point analysis : Consistency in melting points (e.g., 147–148°C for analogous compounds) indicates purity .
- HPLC : Quantifies purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance regioselectivity in heterocycle formation .
- Solvent-free or microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2–4 hrs) and improves yields by 15–20% .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Grignard additions .
- In situ monitoring : Use TLC or inline IR to track reaction progress and adjust stoichiometry dynamically .
Q. How should researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls?
- Target identification : Prioritize kinases or enzymes (e.g., folate receptors) based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidines with IC₅₀ < 1 µM) .
- In vitro assays :
- Pitfalls :
Q. How can discrepancies in spectral data or biological results between research groups be resolved?
- Data triangulation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
- Reproducibility protocols : Standardize reaction conditions (e.g., solvent purity, degassing methods) and biological assay parameters (e.g., cell passage number) .
- Collaborative validation : Share samples with independent labs to confirm activity (e.g., antiviral or anticancer effects) .
Q. What strategies are effective for regioselective functionalization of the pyrrolo[3,4-d]pyrimidine core?
- Directing groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive NH sites during alkylation .
- Computational modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic routes .
Methodological Considerations
Q. Table 1: Comparative Biological Activity of Structural Analogs
| Compound Class | Target Activity | Key Data (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Kinase inhibition | 0.8–2.5 µM | |
| Pyrrolo[2,3-d]pyrimidines | Anticancer (HeLa cells) | EC₅₀: 1.2 µM | |
| Triazolo[1,5-a]pyrimidines | Antimicrobial (S. aureus) | MIC: 4 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
